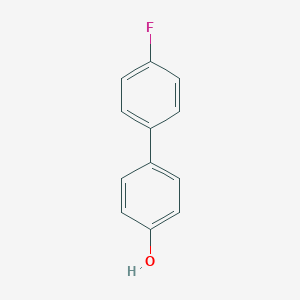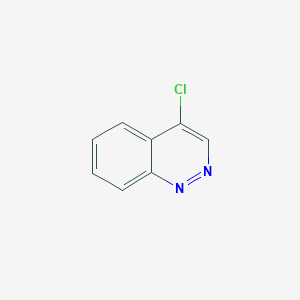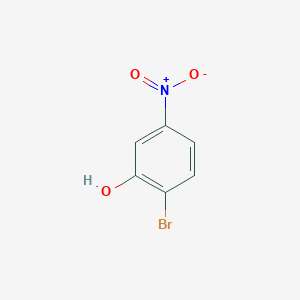
2-Bromo-5-nitrophenol
Übersicht
Beschreibung
2-Bromo-5-nitrophenol is an organic compound with the molecular formula C6H4BrNO3. It is a brominated nitrophenol, characterized by the presence of both bromine and nitro functional groups attached to a phenol ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell, potentially disrupting normal cellular functions .
Mode of Action
It’s known that nitrophenols can undergo nucleophilic aromatic substitution reactions . This involves the replacement of a substituent in an aromatic ring by a nucleophile. The presence of the nitro group makes the aromatic ring more susceptible to attack by nucleophiles .
Biochemical Pathways
It’s worth noting that chlorinated nitrophenols, which are structurally similar to 2-bromo-5-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial species .
Result of Action
Nitrophenols are generally known to be toxic and can cause irritation to the skin and eyes, and may also cause respiratory irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a dark place, sealed, and at room temperature, suggesting that light, air, and temperature could affect its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrophenol can be synthesized through a multi-step process involving bromination and nitration of phenol derivatives. One common method involves the bromination of phenol to produce 2-bromophenol, followed by nitration to introduce the nitro group at the 5-position .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of bromine and nitric acid under controlled conditions. The reaction is carried out in a solvent such as acetic acid or sulfuric acid to facilitate the bromination and nitration processes. The product is then purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted phenols.
Reduction: Formation of 2-bromo-5-aminophenol.
Oxidation: Formation of quinone derivatives.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-nitrophenol
- 2-Bromo-5-methyl-4-nitrophenol
- 3-Bromo-5-nitropyridine
- 4-Bromo-5-nitroisoquinoline
Comparison: 2-Bromo-5-nitrophenol is unique due to the specific positioning of the bromine and nitro groups on the phenol ring, which influences its reactivity and interactions. Compared to similar compounds, it exhibits distinct chemical behavior and applications, making it valuable in specific synthetic and industrial processes .
Eigenschaften
IUPAC Name |
2-bromo-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJNITQHVLIWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511894 | |
| Record name | 2-Bromo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52427-05-1 | |
| Record name | 2-Bromo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-Bromo-5-nitrophenol form ion pairs with all amines in toluene solution?
A1: No. The research demonstrates that while this compound forms ion pairs with some amines like triethylamine, it only forms hydrogen-bonded complexes with other amines like pyridine in toluene solution. [] This suggests that the strength of the base influences the interaction with this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
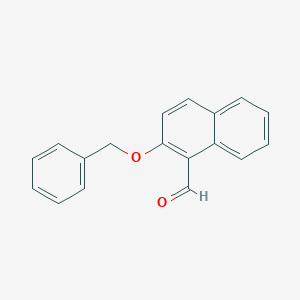
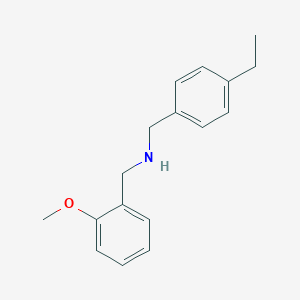
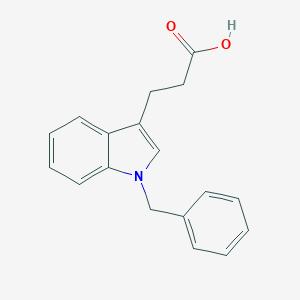
![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)
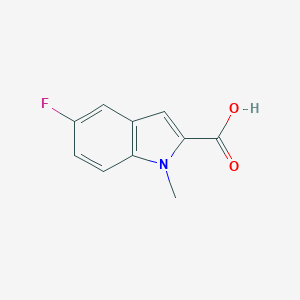
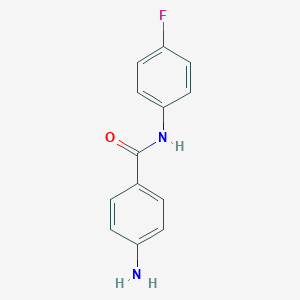


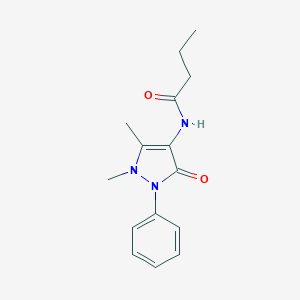
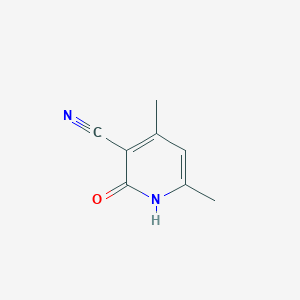
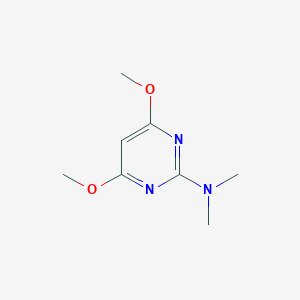
![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)
